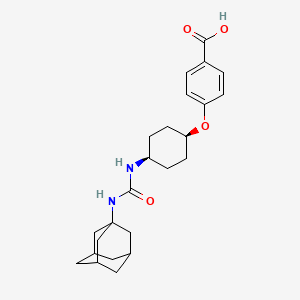

trans-AUCB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoesäure, allgemein bekannt als trans-AUCB, ist ein potenter und selektiver Inhibitor der löslichen Epoxidhydrolase (sEH). Diese Verbindung hat aufgrund ihrer Fähigkeit, sEH zu hemmen, ein Enzym, das am Metabolismus von Epoxyeicosatriensäuren (EETs) beteiligt ist, in verschiedenen wissenschaftlichen Forschungsfeldern ein erhebliches Potenzial gezeigt. EETs sind Signalmoleküle, die eine entscheidende Rolle für die kardiovaskuläre Gesundheit, Entzündungen und andere physiologische Prozesse spielen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Herstellung von 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: Diese Zwischenverbindung wird durch Reaktion von 3-Adamantan-1-ylamin mit Cyclohexanon in Gegenwart eines geeigneten Katalysators synthetisiert.

Bildung von trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoesäure: Die Zwischenverbindung wird dann unter bestimmten Bedingungen mit 4-Hydroxybenzoesäure umgesetzt, um das Endprodukt this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS) stellt die Qualität und Konsistenz des Endprodukts sicher .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-AUCB involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Preparation of 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: This intermediate is synthesized by reacting 3-adamantan-1-ylamine with cyclohexanone in the presence of a suitable catalyst.

Formation of trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid: The intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

trans-AUCB durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln und so seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, die eine veränderte biologische Aktivität aufweisen, während Substitutionsreaktionen eine Reihe von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung der löslichen Epoxidhydrolase und ihrer Auswirkungen auf den Metabolismus von Epoxyeicosatriensäuren verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation entzündlicher Reaktionen und der kardiovaskulären Gesundheit.

Medizin: Als potenzieller therapeutischer Wirkstoff für die Behandlung von Erkrankungen wie Bluthochdruck, Entzündungen und bestimmten Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf die lösliche Epoxidhydrolase abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die lösliche Epoxidhydrolase (sEH) hemmt. Diese Hemmung verhindert die Hydrolyse von Epoxyeicosatriensäuren (EETs) zu Dihydroxyeicosatriensäuren (DHETs), wodurch die EET-Spiegel erhöht werden. EETs haben verschiedene positive Wirkungen, darunter Vasodilatation, entzündungshemmende Eigenschaften und Schutz vor ischämischer Schädigung. Zu den beteiligten molekularen Zielstrukturen und -wegen gehört der NF-κB-Signalweg, der eine entscheidende Rolle bei Entzündungen und dem Zellüberleben spielt .

Wissenschaftliche Forschungsanwendungen

Mechanisms and Effects

Trans-AUCB has been studied for its cardioprotective effects, particularly in the context of myocardial ischemia. Research indicates that this compound treatment can significantly modulate microRNA expression related to cardiac function. In a study involving myocardial infarction (MI) mice, this compound administration resulted in increased expression of KCNJ2 and GJA1 mRNA, which are crucial for cardiac electrical activity and intercellular communication, respectively. The treatment led to a dose-dependent increase in the protein levels of Kir2.1 and Cx43, suggesting a restoration of normal cardiac function following injury .

Table 1: Effects of this compound on Cardiac Function

| Treatment Dose (mg/L) | Kir2.1 Protein Expression (Fold Increase) | Cx43 Protein Expression (Fold Increase) |

|---|---|---|

| 0 | 1.0 | 1.0 |

| 0.2 | 1.28 | 1.44 |

| 1 | 1.69 | 1.69 |

| 5 | 2.00 | 1.85 |

Therapeutic Potential

This compound has shown promise in alleviating symptoms associated with metabolic syndrome, particularly in animal models. In studies involving rats fed a high-fat diet, chronic treatment with this compound improved metabolic parameters such as glucose tolerance and lipid profiles. The compound was found to reduce body weight gain and visceral fat accumulation while enhancing insulin sensitivity .

Table 2: Impact of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Body Weight Gain (g) | 50 | 25 |

| Insulin Sensitivity (HOMA-IR) | 3.5 | 1.8 |

| Visceral Fat Area (cm²) | 30 | 15 |

Induction of Apoptosis

This compound has been investigated for its potential anti-cancer properties, particularly in glioblastoma cell lines U251 and U87. Studies indicate that this compound can induce apoptosis in these cells, especially when combined with γ-secretase inhibitors like DAPT. The combination treatment significantly enhanced caspase-3 activity, suggesting a synergistic effect that promotes cancer cell death .

Table 3: Apoptosis Induction in Glioblastoma Cells

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 3.6 |

| This compound | 4.5 |

| DAPT | 6.1 |

| DAPT + this compound | 21.9 |

Case Study: Ischemic Stroke

In a study assessing the effects of this compound on ischemic stroke models, treatment resulted in reduced infarct size and improved functional recovery compared to controls. The findings suggest that this compound may serve as a therapeutic agent for stroke prevention and recovery .

Wirkmechanismus

trans-AUCB exerts its effects by selectively inhibiting soluble epoxide hydrolase (sEH). This inhibition prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs. EETs have various beneficial effects, including vasodilation, anti-inflammatory properties, and protection against ischemic injury. The molecular targets and pathways involved include the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

trans-AUCB wird mit anderen Inhibitoren der löslichen Epoxidhydrolase verglichen, wie zum Beispiel:

1-Cyclohexyl-3-dodecylharnstoff: Ein weiterer potenter sEH-Inhibitor mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlicher chemischer Struktur.

AR-9281: Ein selektiver sEH-Inhibitor, der zur Behandlung von Bluthochdruck und Typ-2-Diabetes eingesetzt wird.

TPPU: Ein dualer Inhibitor der löslichen Epoxidhydrolase und der Fettsäureamidhydrolase, mit Anwendungen bei kardiometabolischen Erkrankungen

This compound zeichnet sich durch seine hohe Selektivität und Potenz als sEH-Inhibitor aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxides into diols. This inhibition has significant implications for various biological processes, particularly in inflammatory and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and potential therapeutic applications.

This compound primarily exerts its biological effects through the inhibition of sEH. By blocking this enzyme, this compound increases the levels of bioactive lipids known as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. These epoxides have been shown to possess anti-inflammatory and vasodilatory properties, making them crucial in maintaining cardiovascular health and regulating inflammatory responses.

Key Biological Effects:

- Anti-inflammatory Properties : this compound enhances the levels of EETs, leading to reduced inflammation and improved vascular function .

- Cardiovascular Benefits : The elevation of EETs has been associated with protective effects against ischemic injury and improved outcomes in models of stroke .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:

- Bioavailability : Oral administration of this compound results in approximately 68% bioavailability, indicating effective absorption and systemic availability .

- Dose Response : In studies involving lipopolysaccharide (LPS)-treated mice, a dose of 1 mg/kg of this compound was more effective than 10 mg/kg of AUDA-butyl ester, demonstrating superior efficacy in reducing inflammatory markers .

- Administration Routes : this compound can be administered via various routes, including oral and subcutaneous, with consistent pharmacokinetic parameters observed across methods .

Case Studies

- Ischemic Stroke Model :

- Inflammation Model :

Comparative Analysis

The following table summarizes the structural and functional characteristics of this compound compared to other sEH inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Urea derivative | sEH inhibition | Highly potent with favorable pharmacokinetics |

| N,N'-Dicyclohexylurea | Urea derivative | sEH inhibition | One of the first identified sEH inhibitors |

| N-Cyclohexyl-N'-(3-phenylpropyl)urea | Urea derivative | sEH inhibition | Less selective than this compound |

| cis-AUCB | Isomeric form | sEH inhibition | Less potent than this compound |

Eigenschaften

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.